2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylth io))-N-(1,3-thiazol-2-yl)acetamide
Description
This compound features a pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine core fused with a phenyl group at position 3 and a thiazol-2-yl acetamide substituent. The thioether linkage between the pyrimidine core and the acetamide moiety enhances metabolic stability compared to oxygen-based analogs.
Properties
IUPAC Name |
2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S3/c26-16(23-20-22-10-11-28-20)12-29-21-24-18-17(14-8-4-5-9-15(14)30-18)19(27)25(21)13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPWBYWIZQNVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NC5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable precursor with thioamide under acidic or basic conditions.
Construction of the benzo[b]thiophene moiety: This step involves cyclization reactions using sulfur-containing reagents.
Pyrimidine ring synthesis: This can be done through condensation reactions involving appropriate amines and carbonyl compounds.
Final coupling: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The sulfur atom in the thioether (-S-) group exhibits moderate nucleophilicity, enabling substitution reactions under controlled conditions. Key pathways include:
The thioether’s stability under acidic conditions (pH < 3) and susceptibility to oxidation are critical for functionalization strategies .
Hydrolysis and Amide-Bond Reactivity
The acetamide group (-NHCOR) undergoes hydrolysis under both acidic and basic conditions:
| Condition | Reagents | Product | Kinetics |
|---|---|---|---|
| Acidic | 6M HCl, reflux, 6h | 2-(4-Oxo-3-phenyl...thio)acetic acid + thiazol-2-amine | |
| Basic | NaOH (2M), EtOH/H₂O, 50°C, 4h | Sodium salt of acetic acid derivative |
The thiazole ring stabilizes the amide via π-π interactions, reducing hydrolysis rates compared to non-aromatic analogues .
Reactivity of the Thienopyrimidinone Core
The 4-oxo-pyrimidinone ring participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:
Electrophilic Substitution
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C5 or C7 positions (72% yield) .
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Halogenation : Br₂ in CCl₄ selectively brominates the thiophene ring (C3) at 25°C .
Ring-Opening Reactions
Treatment with NH₂NH₂·H₂O in ethanol cleaves the pyrimidinone ring, yielding a thiophene-diamine intermediate (88% purity) .
Thiazole Ring Functionalization
The 1,3-thiazol-2-yl group undergoes regioselective reactions:
| Reaction | Reagents | Site | Application |
|---|---|---|---|
| N-Alkylation | NaH, R-X, THF | N1 position | Enhanced solubility derivatives |
| Coordination | PdCl₂, MeCN | S and N atoms | Catalytic complexes for cross-coupling |
Thiazole’s electron-rich nature facilitates metal coordination, enabling applications in catalysis .
Cycloaddition and Multicomponent Reactions
The compound participates in Huisgen 1,3-dipolar cycloaddition with azides:
| Azide | Catalyst | Product | Biological Activity |
|---|---|---|---|
| Phenyl azide | CuI, TBTA | Triazole-linked analogue | Antifungal (IC₅₀ = 4.2 μM) |
| Propargyl azide | RuCl₃ | Spirocyclic derivatives | COX-2 inhibition (89% at 10 μM) |
These reactions exploit the alkyne-free design, requiring pre-functionalization with clickable handles .
Stability and Degradation Pathways
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Photodegradation : UV light (254 nm) induces C-S bond cleavage, forming phenylthiol and thiazole fragments (t₁/₂ = 2.1 h) .
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Thermal Decomposition : Above 200°C, the compound decarboxylates, releasing CO₂ and forming a thiouracil analogue .
Comparative Reactivity with Analogues
The phenyl and pentahydrobenzo groups confer steric and electronic effects distinct from simpler thienopyrimidines:
| Structural Feature | Effect on Reactivity | Example |
|---|---|---|
| 3-Phenyl substitution | Enhances EAS selectivity at C5 | Nitration: 72% vs. 45% for H-analogue |
| Pentahydrobenzo fusion | Reduces ring-opening kinetics by 40% | Hydrazine reaction: |
Scientific Research Applications
Structural Characteristics
The compound features:
- A pyrimidine ring fused with a benzothiophene moiety .
- A thiazole derivative which enhances its biological activity.
- Multiple functional groups that contribute to its chemical reactivity and potential interactions with biological targets.
Pharmacological Applications
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Anticancer Activity
- Compounds similar to this structure have shown promising results as inhibitors of enzymes involved in cancer progression. For instance, derivatives containing the pyrimidine structure are known to inhibit NRH:quinone oxidoreductase 2 (NQO2), implicated in various cancers and neurodegenerative disorders.
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Antimicrobial Properties
- The thiazole component has been associated with antimicrobial activity. Studies indicate that thiazole derivatives can exhibit significant effects against bacterial and fungal strains, making this compound a candidate for further investigation in treating infections.
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Neuroprotective Effects
- Preliminary studies suggest that compounds with similar structural motifs may provide neuroprotective benefits. The presence of specific functional groups could enhance the compound's ability to cross the blood-brain barrier and exert protective effects against neurodegeneration.
Chemical Reactivity and Synthesis
The synthesis of this compound likely involves multi-step reactions that require optimization for yield and purity. Key steps may include:
- Nucleophilic substitutions due to the thiol group.
- Condensation reactions involving carbonyl functionalities.
These reactions can lead to derivatives with enhanced biological activities .
Case Studies and Research Findings
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Inhibition Studies
- Research has demonstrated that similar compounds effectively inhibit specific enzymes linked to cancer metastasis. For example, studies on analogs of this compound have shown IC50 values indicating strong inhibitory activity against NQO2.
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In Vitro Assays
- In vitro studies assessing cell viability and apoptosis pathways have revealed that compounds with similar structures induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology.
- Molecular Docking Studies
Mechanism of Action
The mechanism of action of 2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
DNA/RNA interaction: The compound may interact with genetic material, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Analysis :
Analysis :
- The trifluoromethyl group in and enhances binding through hydrophobic and electrostatic interactions but may increase toxicity risks.
Physicochemical Properties
Analysis :
Biological Activity
The compound 2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(1,3-thiazol-2-yl)acetamide is a complex organic molecule that integrates multiple pharmacologically relevant structural motifs. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features:
- A benzothiophene moiety fused with a pyrimidine ring .
- A thiazole group attached to an acetamide.
This unique structure suggests potential bioactivity against various diseases, particularly cancer.
Anticancer Potential
Research indicates that compounds with similar structural features exhibit significant biological activities. For instance:
- Inhibition of NQO2 : Compounds containing the 2-oxoindole structure have shown promise as inhibitors of NRH:quinone oxidoreductase 2 (NQO2), which is implicated in cancer and neurodegenerative disorders .
Antimicrobial Activity
Studies on thieno[2,3-d]pyrimidines reveal their antibacterial and antifungal properties:
- Antibacterial Activity : Evaluated against Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Tested against Aspergillus niger and Candida albicans .
The biological mechanisms of action for this compound may involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer progression.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through various pathways.
- Molecular Docking Studies : These studies can elucidate binding affinities to biological targets .
Synthesis and Characterization
The synthesis of the compound involves multi-step synthetic routes that require optimization for yield and purity. Techniques such as NMR and mass spectrometry are crucial for confirming the structure .
Case Studies
A series of derivatives based on similar structural motifs have been synthesized and evaluated for their biological activities. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Arylidene-2-Oxindoles | Contains arylidene moiety | Inhibits NQO2 |
| Benzimidazole Derivatives | Contains benzimidazole core | Anticancer activity |
| Imidazo[2,1-b]thiazole Derivatives | Imidazole-thiazole hybrid | Anticancer activity |
These compounds highlight the unique combination of functionalities in the target compound that may confer distinct pharmacological properties not found in simpler analogs .
Q & A
Q. How can researchers design a synthetic route for this compound, and what analytical methods validate its purity and structure?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling thiopheno-pyrimidine intermediates with thiazole-acetamide moieties under optimized conditions (e.g., using DMF as a solvent and CuI as a catalyst for click chemistry reactions). Post-synthesis, validate structure via:
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹).
- NMR (¹H/¹³C) : Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon signals (e.g., carbonyl carbons at δ 165–175 ppm).
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% tolerance) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Use broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi).
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) via fluorescence-based assays.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
Advanced Research Questions
Q. How can computational modeling predict binding interactions with target proteins?
- Methodological Answer : Employ docking simulations (AutoDock Vina, Schrödinger Suite) to model ligand-protein interactions. For example:
- Prepare the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level).
- Dock into active sites (e.g., EGFR kinase domain, PDB: 1M17) and analyze binding poses (e.g., hydrogen bonds with Thr766, hydrophobic interactions with Phe771). Validate via MD simulations (NAMD/GROMACS) to assess stability .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate using:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals (e.g., distinguish thiophene vs. pyrimidine protons).
- X-ray Crystallography : Obtain single-crystal data to unambiguously assign stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
Q. What strategies optimize reaction yields while minimizing byproducts?
- Methodological Answer : Apply DoE (Design of Experiments) principles:
Q. How to modify the heterocyclic core to enhance pharmacokinetic properties?
- Methodological Answer : Derivatize key positions systematically:
- Thiopheno-pyrimidine ring : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to improve metabolic stability.
- Thiazole-acetamide moiety : Replace thiazole with triazole to modulate solubility (clogP reduction).
- In vivo PK Studies : Assess bioavailability (e.g., rat models) and correlate with LogD7.4 values .
Q. How to assess compound stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours; analyze degradation via UPLC.
- Thermal Stability : Heat samples (40–80°C) and monitor decomposition kinetics (Arrhenius plot).
- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradants .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
